4-Chloro-2-trichloromethyl-quinoline
Overview
Description
4-Chloro-2-trichloromethyl-quinoline is a chemical compound with the molecular formula C10H5Cl4N and a molecular weight of 280.97 g/mol It is a derivative of quinoline, characterized by the presence of a chloro group at the 4-position and a trichloromethyl group at the 2-position
Scientific Research Applications
4-Chloro-2-trichloromethyl-quinoline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Industry: It is utilized in the development of specialty chemicals and materials.
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . The safety information pictograms indicate danger, and the precautionary statements advise against eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area .
Preparation Methods
The synthesis of 4-Chloro-2-trichloromethyl-quinoline typically involves the reaction of quinoline derivatives with chlorinating agents. One common method includes the use of phosphorus pentachloride in phosphoryl chloride to chlorinate methylquinolines, resulting in the formation of trichloromethylquinoline derivatives . The reaction conditions often require heating to facilitate the chlorination process. Industrial production methods may involve similar chlorination reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
4-Chloro-2-trichloromethyl-quinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Reduction Reactions: The trichloromethyl group can be reduced to form dichloromethyl or methyl derivatives.
Mechanism of Action
The mechanism of action of 4-Chloro-2-trichloromethyl-quinoline is not fully understood, but it is believed to involve interactions with cellular components at the molecular level. In the context of its potential antimalarial activity, it may interfere with the parasite’s metabolic processes, similar to other quinoline-based compounds . The compound may target specific enzymes or pathways critical for the survival of the parasite.
Comparison with Similar Compounds
4-Chloro-2-trichloromethyl-quinoline can be compared with other quinoline derivatives, such as:
- 4-Chloro-6-methyl-2-trichloromethylquinoline
- 4-Chloro-6-fluoro-2-trichloromethylquinoline
- 4-Chloro-2-trichloromethyl-8-trifluoromethylquinoline These compounds share similar structural features but differ in the substituents attached to the quinoline ring. The presence of different substituents can significantly influence their chemical reactivity and potential applications. This compound is unique due to its specific combination of chloro and trichloromethyl groups, which impart distinct chemical properties.
Properties
IUPAC Name |
4-chloro-2-(trichloromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl4N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAIMZMBCBBTQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347168 | |
Record name | 4-Chloro-2-trichloromethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35871-17-1 | |
Record name | 4-Chloro-2-trichloromethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35871-17-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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